molecular formula C18H19Cl2N3O B2995181 3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1235324-52-3

3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2995181
CAS RN: 1235324-52-3
M. Wt: 364.27
InChI Key: YNORQAMYNCKWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine .


Molecular Structure Analysis

The molecular structure of “3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide” is complex, with multiple rings and functional groups. The compound contains a benzamide group, a pyridine ring, and a piperidine ring . The presence of these groups can significantly influence the compound’s physical and chemical properties .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research often explores the synthesis and structural characterization of complex organic compounds, including benzamides and piperidine derivatives. These studies contribute to understanding the molecular interactions and stability of new compounds. For instance, the synthesis of novel benzodifuranyl, triazines, and oxadiazepines derived from visnaginone and khellinone showcases the development of anti-inflammatory and analgesic agents, highlighting the utility of benzamides in synthesizing biologically active molecules (Abu‐Hashem et al., 2020).

Receptor Binding Studies

Compounds structurally similar to "3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide" are frequently examined for their interaction with various receptors, aiding in the development of new therapeutic agents. For example, SR141716A's inverse agonist activity at the human cannabinoid CB1 receptor illustrates how piperidine derivatives can inform receptor-targeted drug design (Landsman et al., 1997).

Pharmacological Applications

Benzamide derivatives, including those incorporating piperidine and pyridine groups, are investigated for various pharmacological effects. Such research often aims to develop new drugs with improved efficacy and safety profiles. The design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonists showcase this approach, demonstrating the potential for gastrointestinal motility improvement (Sonda et al., 2003).

Antimicrobial and Anticancer Activity

Synthesis and evaluation of heterocyclic compounds for their antibacterial and anticancer properties are crucial areas of research. Compounds with a basis in benzamide chemistry, like "3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide," are often assessed for their potential to inhibit the growth of various pathogens and cancer cell lines, highlighting the broader applicability of such molecules in developing new therapeutic agents (Bondock & Gieman, 2015).

properties

IUPAC Name

3,5-dichloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O/c19-15-9-14(10-16(20)11-15)18(24)22-12-13-4-7-23(8-5-13)17-3-1-2-6-21-17/h1-3,6,9-11,13H,4-5,7-8,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNORQAMYNCKWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CC(=C2)Cl)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dichloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.